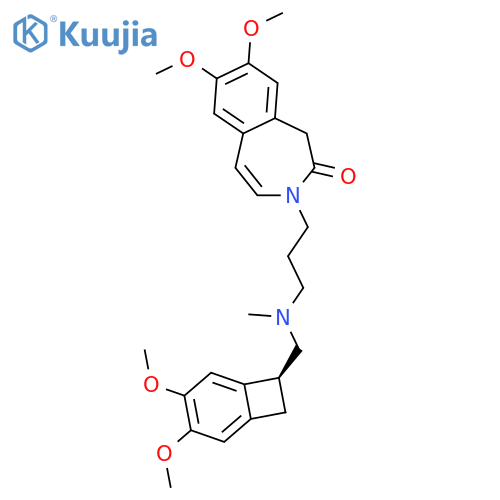Cas no 1086026-31-4 (Dehydro Ivabradine)

Dehydro Ivabradine structure
商品名:Dehydro Ivabradine
CAS番号:1086026-31-4
MF:C27H34N2O5
メガワット:466.569267749786
CID:1004314
Dehydro Ivabradine 化学的及び物理的性質
名前と識別子
-
- 3-[3-[[[(7S)-3,4-DiMethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]Methyl]MethylaMino]propyl]-1,3-dihydro-7,8-diMethoxy-H-3-benzazepin-2-one
- Dehydro Ivabradine
- 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one
-
計算された属性
- せいみつぶんしりょう: 466.24700
じっけんとくせい
- PSA: 60.47000
- LogP: 3.67610
Dehydro Ivabradine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D229135-50mg |
Dehydro Ivabradine |
1086026-31-4 | 50mg |
$ 1967.00 | 2023-09-08 | ||
| TRC | D229135-5mg |
Dehydro Ivabradine |
1086026-31-4 | 5mg |
$ 251.00 | 2023-09-08 |
Dehydro Ivabradine 関連文献
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
1086026-31-4 (Dehydro Ivabradine) 関連製品
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1086026-31-4)脱氢伊伐布雷定

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ